molecular formula C7H7ClN2O2 B2793780 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid CAS No. 1867157-17-2

4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid

Cat. No. B2793780
CAS RN: 1867157-17-2
M. Wt: 186.6
InChI Key: NEZDRXPJTCMNCA-UHFFFAOYSA-N
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Description

“4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid” is a chemical compound. It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .


Synthesis Analysis

Pyrazoles, including “4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid”, can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of “4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid” comprises a pyrazole ring, a cyclopropyl group, and a carboxylic acid group . The pyrazole ring is a five-membered aromatic heterocycle with two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

Pyrazoles, including “4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid”, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Scientific Research Applications

Safety and Hazards

The safety data sheet for a related compound, “5-Cyclopropyl-1H-pyrazole-3-carboxylic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloro-5-cyclopropyl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c8-4-5(3-1-2-3)9-10-6(4)7(11)12/h3H,1-2H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZDRXPJTCMNCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NN2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid

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